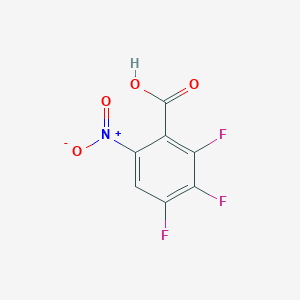
4-Hydroxy Alverine beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy Alverine beta-D-Glucuronide is a derivative of alverine, a spasmolytic agent commonly used to treat conditions such as irritable bowel syndrome and primary dysmenorrhea . The compound is formed through the glucuronidation of 4-hydroxy alverine, resulting in a molecule with the molecular formula C26H35NO7 and a molecular weight of 473.56 . This compound is primarily used in research settings to study the pharmacokinetics and metabolism of alverine .
Preparation Methods
The synthesis of 4-Hydroxy Alverine beta-D-Glucuronide involves the hydroxylation of alverine followed by glucuronidation. The hydroxylation step typically employs reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions . The glucuronidation process involves the reaction of 4-hydroxy alverine with glucuronic acid or its derivatives in the presence of catalysts like uridine diphosphate-glucuronosyltransferase (UGT) enzymes
Chemical Reactions Analysis
4-Hydroxy Alverine beta-D-Glucuronide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes under strong oxidizing conditions.
Reduction: The compound can be reduced back to its parent alcohol form using reducing agents like sodium borohydride.
Substitution: The glucuronide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Hydroxy Alverine beta-D-Glucuronide is widely used in scientific research to study the pharmacokinetics and metabolism of alverine . It serves as a key metabolite in the analysis of alverine’s metabolic pathways and helps in understanding the drug’s bioavailability and excretion . Additionally, this compound is used in proteomics research to study protein interactions and modifications . Its applications extend to fields such as chemistry, biology, and medicine, where it aids in the development of new therapeutic agents and the study of drug metabolism .
Mechanism of Action
The mechanism of action of 4-Hydroxy Alverine beta-D-Glucuronide involves its role as a metabolite of alverine. Alverine acts as a spasmolytic by selectively binding to 5-HT1A receptors, reducing the sensitivity of smooth muscle contractile proteins to calcium . This action results in the relaxation of smooth muscles in the alimentary tract and uterus, providing relief from spasms . The glucuronidation of 4-hydroxy alverine enhances its solubility and facilitates its excretion from the body .
Comparison with Similar Compounds
4-Hydroxy Alverine beta-D-Glucuronide can be compared with other similar compounds such as:
N-desethyl alverine: Another metabolite of alverine, which lacks the glucuronide moiety and has different pharmacokinetic properties.
4-Hydroxy alverine: The parent compound of this compound, which undergoes glucuronidation to form the latter.
The uniqueness of this compound lies in its enhanced solubility and excretion profile due to the presence of the glucuronide moiety . This property makes it a valuable compound for studying the metabolism and pharmacokinetics of alverine .
Properties
Molecular Formula |
C26H35NO7 |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[3-[ethyl(3-phenylpropyl)amino]propyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H35NO7/c1-2-27(16-6-10-18-8-4-3-5-9-18)17-7-11-19-12-14-20(15-13-19)33-26-23(30)21(28)22(29)24(34-26)25(31)32/h3-5,8-9,12-15,21-24,26,28-30H,2,6-7,10-11,16-17H2,1H3,(H,31,32)/t21-,22-,23+,24-,26+/m0/s1 |
InChI Key |
ROSKDYIQPTYGEV-TYUWDEHNSA-N |
Isomeric SMILES |
CCN(CCCC1=CC=CC=C1)CCCC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
CCN(CCCC1=CC=CC=C1)CCCC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


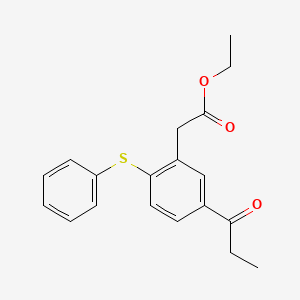
![[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride](/img/structure/B13856613.png)
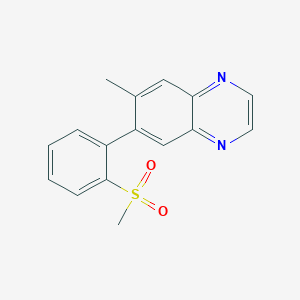
![(6R)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate](/img/structure/B13856620.png)
![[(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate](/img/structure/B13856628.png)
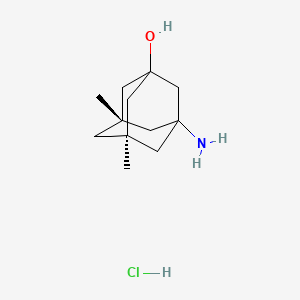
![tert-Butyl 6-(Benzyloxycarbonylamino)-2,3-Dihydro-1H-Imidazo{1,2-b]pyrazole-1-carboxylate](/img/structure/B13856639.png)


![2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid](/img/structure/B13856653.png)
![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13856657.png)
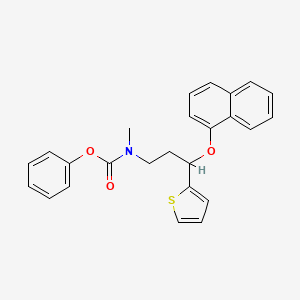
![1,1'-Bis(2,6-dichlorophenyl)-[5,5'-biindoline]-2,2'-dione](/img/structure/B13856670.png)
